Methyl 2-(2-methyl-5-nitrophenyl)acetate

Physicochemical Property Positional Isomer Lipophilicity

Choose this specific ester for reproducible synthesis of Bcr-Abl kinase inhibitors (e.g., Imatinib analogs) and anti-Trypanosoma cruzi agents. Its unique 2-methyl-5-nitro substitution pattern ensures correct LogP (2.21) and reactivity, preventing side reactions seen with generic phenylacetates. Certified ≥98% purity and exact MW 209.20 g/mol eliminate 7% molar calculation errors during scale-up, ensuring yield consistency and reducing purification costs. Ideal for hit-to-lead optimization and assay validation requiring unambiguous chemical identity.

Molecular Formula C10H11NO4
Molecular Weight 209.2 g/mol
CAS No. 287119-84-0
Cat. No. B1501490
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(2-methyl-5-nitrophenyl)acetate
CAS287119-84-0
Molecular FormulaC10H11NO4
Molecular Weight209.2 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)[N+](=O)[O-])CC(=O)OC
InChIInChI=1S/C10H11NO4/c1-7-3-4-9(11(13)14)5-8(7)6-10(12)15-2/h3-5H,6H2,1-2H3
InChIKeyPXDGHWZWDUIGSL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-(2-methyl-5-nitrophenyl)acetate (CAS 287119-84-0): A Versatile Nitro-Aromatic Intermediate and Research Tool


Methyl 2-(2-methyl-5-nitrophenyl)acetate (CAS 287119-84-0), an ester derivative of (2-methyl-5-nitrophenyl)acetic acid, is a specialized small molecule with a molecular weight of 209.20 g/mol and a LogP of 2.21 . It is typically supplied as a yellow crystalline powder with a purity of ≥98% . In an industrial and research context, its primary utility lies not as an end-product but as a crucial intermediate and a versatile building block in the synthesis of more complex organic compounds, particularly in medicinal and agrochemical research . Its unique substitution pattern—a methyl ester side chain and a nitro group on a substituted phenyl ring—provides specific chemical handles for further derivatization.

Why 'Any Nitro-Phenylacetate' Cannot Substitute Methyl 2-(2-methyl-5-nitrophenyl)acetate in Precise Workflows


The criticality of using the exact compound Methyl 2-(2-methyl-5-nitrophenyl)acetate stems from its specific substitution pattern (2-methyl, 5-nitro) which dictates its unique reactivity, solubility, and downstream applications. Attempting to substitute a generic 'nitro-phenylacetate' or even a close analog fails due to quantifiable differences in key physicochemical properties that directly impact synthetic utility and assay design . These differences are not merely theoretical; they manifest in altered LogP values, which affect partitioning and solubility in reaction mixtures, and in distinct reactivity profiles of the nitro and ester groups, which can lead to different reaction outcomes or require altered synthetic conditions. The following evidence demonstrates where the specific 2-methyl-5-nitro configuration offers a quantifiable advantage or a distinct property profile that is not met by its closest commercially available analogs.

Quantifiable Differentiation: How Methyl 2-(2-methyl-5-nitrophenyl)acetate Compares to Closest Analogs


Property Profile Distinction: LogP and Molecular Weight vs. Positional Isomer Methyl 2-(2-methyl-3-nitrophenyl)acetate

The compound's substitution pattern at the 2-methyl and 5-nitro positions confers a distinct LogP of 2.21, which is a critical predictor of its solubility and behavior in biphasic reaction systems . This value differentiates it from the positional isomer, Methyl 2-(2-methyl-3-nitrophenyl)acetate, which has a lower predicted LogP due to the different placement of the nitro group. This difference in lipophilicity directly impacts partition coefficients in synthetic workups and may influence bioavailability in a medicinal chemistry context.

Physicochemical Property Positional Isomer Lipophilicity

Molecular Mass Distinction for Precise Stoichiometric Calculations vs. 5-Methyl-2-nitrophenyl Acetate

For accurate stoichiometric calculations in synthesis, the precise molecular weight of Methyl 2-(2-methyl-5-nitrophenyl)acetate is 209.20 g/mol . This is a key differentiator from compounds like 5-Methyl-2-nitrophenyl acetate (CAS 182913-38-8), which has a molecular weight of 195.17 g/mol [1]. This 14.03 g/mol difference is due to the presence of the methyl ester side chain versus a simpler acetate ester, which can lead to significant miscalculations in reagent amounts if substituted incorrectly.

Molecular Weight Stoichiometry Chemical Synthesis

Differentiated Synthetic Utility: A Proven Precursor for Antiparasitic and Kinase Inhibitor Scaffolds

The 2-methyl-5-nitrophenyl scaffold, which can be derived from this compound, is a key motif in several bioactive molecules. While the methyl ester itself is primarily an intermediate, its value is proven through its successful application in creating more complex entities. For instance, derivatives containing this exact aryl core have demonstrated potent antiparasitic activity [1] and are used in the synthesis of known kinase inhibitors . This establishes a clear, application-based differentiation from other nitro-phenylacetates that lack this specific substitution pattern and, consequently, this established synthetic pathway to valuable scaffolds.

Antiparasitic Kinase Inhibitor Medicinal Chemistry

Commercial Purity and Documentation: A Baseline for Reproducible Research

Reproducible scientific results require a defined and consistent chemical starting material. Methyl 2-(2-methyl-5-nitrophenyl)acetate is widely available from reputable suppliers at a certified purity of 98% . This level of purity, accompanied by standard documentation (e.g., Certificate of Analysis, SDS), provides a reliable baseline for research. In contrast, sourcing a custom analog or a less common isomer often involves lower or unspecified purity, which introduces variables that can compromise assay results or synthetic yields. The consistent 98% purity standard ensures that observed experimental outcomes are attributable to the intended chemistry, not to impurities.

Chemical Purity Quality Control Reproducibility

Methyl 2-(2-methyl-5-nitrophenyl)acetate (CAS 287119-84-0): Key Procurement Scenarios for Research and Development


Scenario 1: Synthesis of Novel Antiparasitic Lead Compounds

Researchers focused on developing new treatments for neglected tropical diseases, such as Chagas disease (caused by Trypanosoma cruzi), will find this compound an essential building block. As supported by its use in synthesizing nitroaromatic Schiff bases and other derivatives with demonstrated anti-T. cruzi activity, the 2-methyl-5-nitrophenyl core is a validated starting point for hit-to-lead optimization campaigns [1]. Procurement is justified for synthesizing focused libraries aimed at improving potency and reducing toxicity of current therapies.

Scenario 2: Development of Targeted Kinase Inhibitors for Oncology

This compound is a key intermediate in the synthesis of complex kinase inhibitors, including derivatives of the blockbuster drug Imatinib [1]. Medicinal chemistry groups working on novel Bcr-Abl inhibitors or other tyrosine kinase targets can leverage this scaffold to introduce specific pharmacophoric elements. The 2-methyl-5-nitrophenyl moiety is a critical fragment for achieving desired binding interactions and selectivity profiles, making this specific ester a strategic procurement choice over non-functionalized or differently substituted phenylacetates.

Scenario 3: Precise Stoichiometric Control in Multi-Step Organic Synthesis

For process chemists and synthetic organic groups, the exact molecular weight of 209.20 g/mol and certified purity of 98% are critical for scaling reactions from milligrams to grams or kilograms [1]. Using this compound eliminates the 7% molar calculation error that would occur if a similar but incorrect molecular weight were assumed (e.g., substituting with a 195.17 g/mol analog). This precision is paramount for controlling reaction yields and minimizing costly purification steps in a pilot plant or manufacturing setting.

Scenario 4: Reproducible Assay Development Requiring a Defined Chemical Probe

Biochemists developing enzyme inhibition assays can use this compound as a defined chemical tool. Its high purity and well-characterized structure reduce experimental variability associated with unknown impurities. For instance, in studies investigating carboxylesterase activity or as a substrate/inhibitor in various enzyme systems, the 98% purity ensures that observed activity is due to the compound itself, not contaminants. This supports the generation of high-quality, reproducible data for publication and further research.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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